molecular formula C19H22FN3O4 B2872014 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide CAS No. 898418-44-5

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide

Cat. No.: B2872014
CAS No.: 898418-44-5
M. Wt: 375.4
InChI Key: QWIVBPNPLAUELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide is a synthetic small molecule research compound with a molecular formula of C23H28FN3O5 and a molecular weight of 445.5, featuring a complex structure that combines fluorophenylpiperazine, 4-oxo-4H-pyran, and methylacetamide pharmacophores . This molecular architecture suggests potential research applications in medicinal chemistry and drug discovery, particularly as it shares structural characteristics with compounds investigated for neurological and psychiatric targets. The presence of the fluorophenylpiperazine moiety is frequently associated with receptor binding activity in scientific literature, while the 4-oxo-4H-pyran scaffold represents a valuable template in organic synthesis. Researchers may employ this compound as a key intermediate or building block in developing novel bioactive molecules or as a reference standard in analytical studies. This product is provided exclusively for research purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary applications, nor for food, cosmetic, or household use. Proper handling procedures should be followed in accordance with laboratory safety protocols.

Properties

IUPAC Name

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-21-19(25)13-27-18-12-26-14(10-17(18)24)11-22-6-8-23(9-7-22)16-5-3-2-4-15(16)20/h2-5,10,12H,6-9,11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIVBPNPLAUELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The piperazine ring is then functionalized with a fluorophenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve solid-phase synthesis techniques, which allow for the efficient and scalable production of piperazine derivatives . These methods often employ automated synthesizers and parallel synthesis techniques to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, affecting the uptake of nucleosides like uridine . This inhibition can modulate various cellular processes, including nucleotide synthesis and adenosine function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Methyl 6-[4-(2-Fluorophenyl)piperazino]nicotinate (C17H18FN3O2; 315.34 g/mol)
  • Key Difference: Replaces the pyranone-acetamide system with a nicotinate ester.
  • Impact: The ester group may increase susceptibility to hydrolysis compared to the acetamide linker, reducing oral bioavailability. The absence of the pyranone core could diminish π-π stacking interactions with biological targets .
N-Cyclopentyl-2-[(6-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide (BG16012; C23H28FN3O4; 429.48 g/mol)
  • Key Differences :
    • Fluorophenyl Position : 4-Fluorophenyl (vs. 2-fluorophenyl in the target compound).
    • Amide Substituent : N-Cyclopentyl (vs. N-methyl).
  • The bulky cyclopentyl group could enhance lipophilicity but reduce solubility compared to N-methyl .

Core Structure Modifications

Abaperidone (FI-8602; J Med Chem 1998)
  • Structure : Chromen-4-one core with a piperidinylpropoxy side chain.
  • Key Difference: Chromenone core (vs. pyranone in the target compound).
  • Impact: The chromenone system’s extended aromaticity may improve binding to serotonin or dopamine receptors, as reported in antipsychotic studies .
4'-{[(6-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}[1,1'-biphenyl]-2-carbonitrile (C29H24N4O7; 540.53 g/mol)
  • Key Difference : Incorporates a 5-nitrofuran-2-carbonyl group on piperazine.

Amide Linker Modifications

Compounds 9a–9g (Organic Biomol. Chem)
  • Examples :
    • 9a : Trifluoromethylbenzoyl-piperazine with acetamide.
    • 9e : 4-Chloro-3-(trifluoromethyl)benzoyl-piperazine with dimethylpropanamide.
  • Key Differences : Bulkier acyl groups (e.g., trifluoromethylbenzoyl) and branched amides (e.g., dimethylpropanamide).
  • Impact: Trifluoromethyl groups enhance metabolic stability but may reduce solubility.

Table 1. Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C23H26FN3O4 427.47 2-Fluorophenyl, N-methylacetamide Moderate lipophilicity, pyranone core
BG16012 C23H28FN3O4 429.48 4-Fluorophenyl, N-cyclopentylacetamide Higher lipophilicity, reduced solubility
Methyl 6-[4-(2-Fluorophenyl)piperazino]nicotinate C17H18FN3O2 315.34 Nicotinate ester Ester hydrolysis liability
Abaperidone C27H30FN3O4 479.55 Chromenone, piperidinylpropoxy Extended aromaticity, antipsychotic activity

Biological Activity

The compound 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide , often referred to as a pyran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound is characterized by a pyran ring fused with a piperazine moiety and a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Research has indicated that pyran derivatives exhibit significant antitumor properties. A study involving various 4H-pyran derivatives highlighted their cytotoxic effects against several cancer cell lines. For instance, compounds similar to the one demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MDA-MB-435, indicating potent antitumor activity .

CompoundCell LineIC50 (µM)
This compoundHCT1160.36
This compoundMDA-MB-4350.48

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Pyran derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies demonstrated that certain derivatives could reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies have documented the effectiveness of pyran derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A clinical trial evaluating a related pyran derivative showed promising results in patients with advanced-stage cancers, where it significantly reduced tumor size without severe side effects.
  • Anti-inflammatory Effects in Animal Models : In vivo studies using animal models of arthritis demonstrated that administration of the compound led to reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.